molecular formula C20H36O8 B3058857 1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester CAS No. 922165-31-9

1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester

Cat. No.: B3058857
CAS No.: 922165-31-9
M. Wt: 404.5 g/mol
InChI Key: JNFDQAYPZCYWLD-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester is an organic compound with a complex structure It is derived from 1,4-cyclohexanedicarboxylic acid, which is a dicarboxylic acid with the formula C6H10(CO2H)2 The esterification of this acid with 2-(2-ethoxyethoxy)ethanol results in the formation of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester typically involves the esterification of 1,4-cyclohexanedicarboxylic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and energy consumption to ensure sustainability.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

    Oxidation: The major products are 1,4-cyclohexanedicarboxylic acid and its derivatives.

    Reduction: The major products are 1,4-cyclohexanedimethanol and related alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and copolymers, enhancing their mechanical and thermal properties.

    Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its excellent chemical stability and flexibility.

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester involves its interaction with molecular targets through its ester functional groups. These groups can undergo hydrolysis to release the parent acid and alcohol, which can then participate in various biochemical pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Cyclohexanedicarboxylic acid, bis(2-hydroxyethyl) ester
  • 1,4-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester
  • 1,4-Cyclohexanedicarboxylic acid, bis(2-methoxyethyl) ester

Uniqueness

1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester is unique due to its specific ester groups, which impart distinct chemical and physical properties. These properties include enhanced solubility in organic solvents, improved flexibility, and increased chemical stability compared to similar compounds. Its ability to form stable complexes with various molecules also sets it apart, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

bis[2-(2-ethoxyethoxy)ethyl] cyclohexane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O8/c1-3-23-9-11-25-13-15-27-19(21)17-5-7-18(8-6-17)20(22)28-16-14-26-12-10-24-4-2/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFDQAYPZCYWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)C1CCC(CC1)C(=O)OCCOCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238929
Record name Bis-ethoxydiglycol cyclohexane 1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922165-31-9
Record name 1,4-Bis[2-(2-ethoxyethoxy)ethyl] 1,4-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922165-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis-ethoxydiglycol cyclohexane 1,4-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0922165319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis-ethoxydiglycol cyclohexane 1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2-(2-ethoxyethoxy)ethyl] cyclohexane-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS-ETHOXYDIGLYCOL CYCLOHEXANE 1,4-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6MU0U9L45
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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